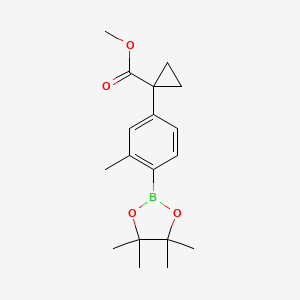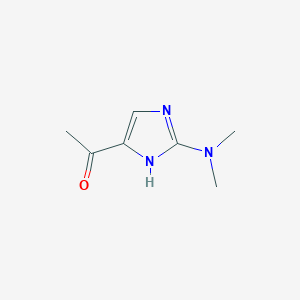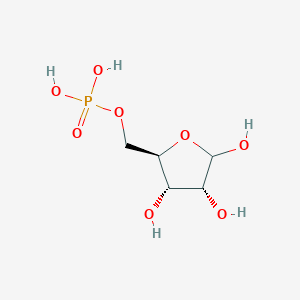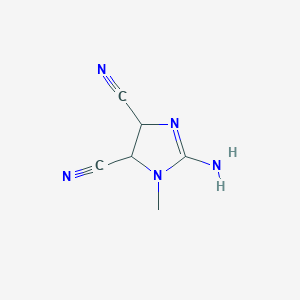![molecular formula C9H10N4O2 B12828321 4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide typically involves the reaction of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted pyrazolo[1,5-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H10N4O2/c1-15-7-3-2-4-13-8(7)6(5-11-13)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) |
Clave InChI |
CWRXSEJSMKXHCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CN2C1=C(C=N2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)





![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
